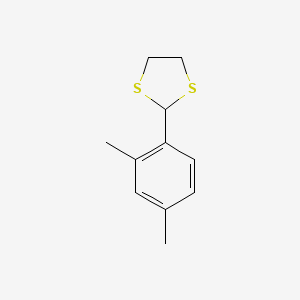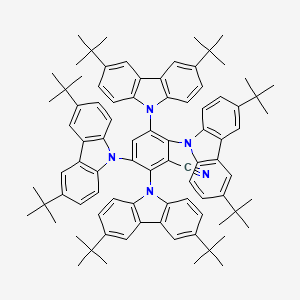
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound is part of the carbazolyl benzonitrile family, which is widely used in highly efficient TADF-OLED devices. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. The extended tert-butyl units serve as an encapsulation shell to the luminophore, effectively separating molecules and reducing the chance of triplet-polaron annihilation, thereby improving device efficiency and stability .
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves multiple steps. The general synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole.
Coupling Reaction: The carbazole derivatives are then coupled with a benzonitrile core through a series of reactions involving catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as sublimation to achieve high purity (>99.0%).
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a material in the development of TADF-OLEDs, contributing to the creation of highly efficient and stable blue and white OLED devices.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile include:
2,4,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,3-dicyanobenzene: This compound has similar TADF properties but differs in the position of the nitrile groups.
3,6-Di-tert-butylcarbazole: A precursor in the synthesis of various carbazole-based materials.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization .
The uniqueness of this compound lies in its specific structure, which optimizes the balance between electron-donating and electron-withdrawing groups, enhancing its performance in TADF-OLED applications.
Eigenschaften
CAS-Nummer |
2055722-93-3 |
|---|---|
Molekularformel |
C87H97N5 |
Molekulargewicht |
1212.7 g/mol |
IUPAC-Name |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3 |
InChI-Schlüssel |
VUUZCXZPRBJDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)

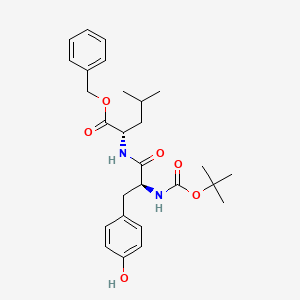

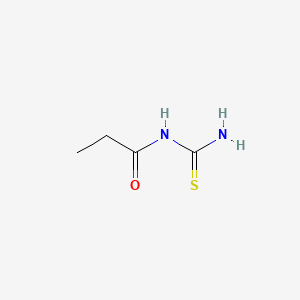

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

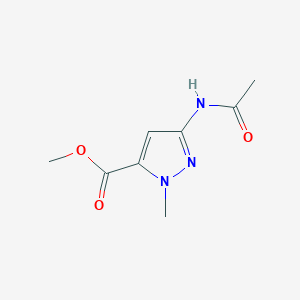
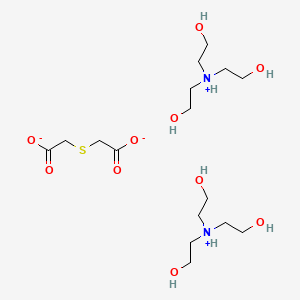
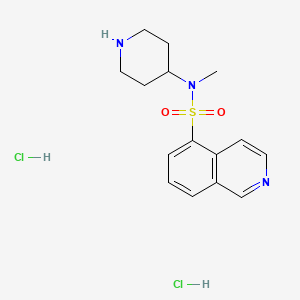
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
